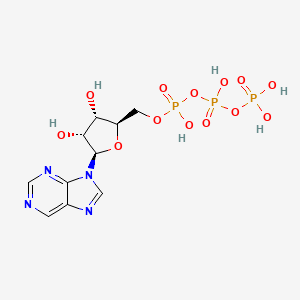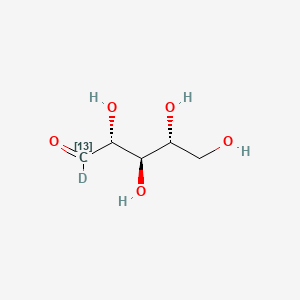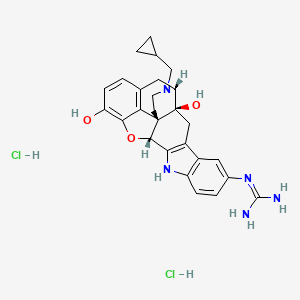
5'-Guanidinonaltrindole (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Guanidinonaltrindole (hydrochloride) is a highly selective and potent κ-opioid receptor antagonist. It is known for its significant selectivity and potency, being five times more potent and 500 times more selective than the commonly used κ-opioid antagonist norbinaltorphimine . This compound is primarily used in scientific research to study the κ-opioid receptor and its associated pathways.
Métodos De Preparación
The synthesis of 5’-Guanidinonaltrindole (hydrochloride) involves several steps, starting from the appropriate precursor molecules. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions involving cyclization and functional group transformations.
Introduction of the guanidine group: The guanidine group is introduced through a reaction with a suitable guanidinating agent.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
5’-Guanidinonaltrindole (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5’-Guanidinonaltrindole (hydrochloride) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of κ-opioid receptor antagonists.
Biology: The compound is used to investigate the role of κ-opioid receptors in various biological processes, including pain modulation and mood regulation.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of κ-opioid receptor antagonists in treating conditions like depression and chronic pain.
Mecanismo De Acción
5’-Guanidinonaltrindole (hydrochloride) exerts its effects by selectively binding to the κ-opioid receptor. This binding inhibits the receptor’s activity, leading to various physiological effects. The compound has a slow onset and long duration of action, making it suitable for prolonged studies. It also interferes with the action of the κ-opioid peptide dynorphin, which plays a role in pain perception and mood regulation .
Comparación Con Compuestos Similares
5’-Guanidinonaltrindole (hydrochloride) is unique due to its high selectivity and potency for the κ-opioid receptor. Similar compounds include:
6’-Guanidinonaltrindole: Another guanidine derivative with similar properties but different receptor activity.
Binaltorphimine: A κ-opioid receptor antagonist with lower selectivity and potency compared to 5’-Guanidinonaltrindole.
JDTic: A κ-opioid receptor antagonist with different pharmacokinetic properties
These comparisons highlight the uniqueness of 5’-Guanidinonaltrindole (hydrochloride) in terms of its selectivity and potency for the κ-opioid receptor.
Propiedades
Fórmula molecular |
C27H31Cl2N5O3 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |
Clave InChI |
VLZVKCDTFJURGK-AWCPWCJTSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl |
SMILES canónico |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


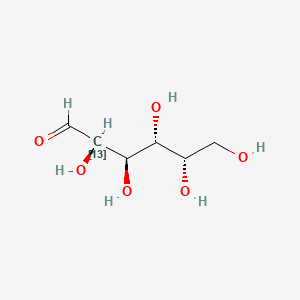
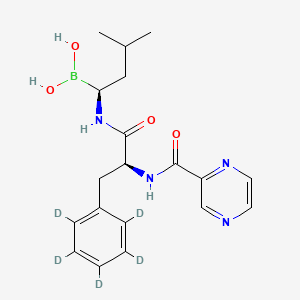
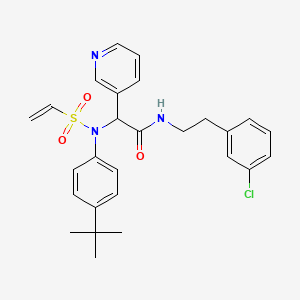

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
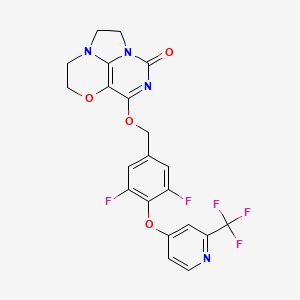
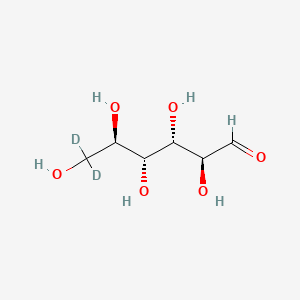
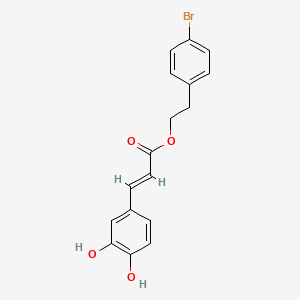
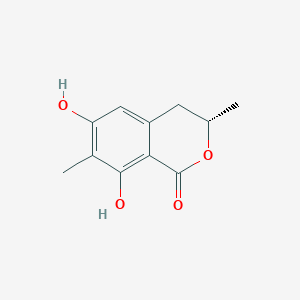
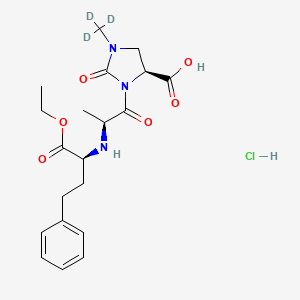
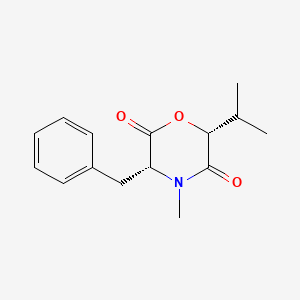
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
